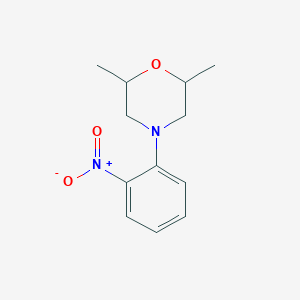

2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Description

BenchChem offers high-quality 2,6-Dimethyl-4-(2-nitrophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-4-(2-nitrophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4-(2-nitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9-7-13(8-10(2)17-9)11-5-3-4-6-12(11)14(15)16/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBYVKYAISMKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability Profile of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Technical Guide for Pharmaceutical Development

Executive Summary

This guide provides a comprehensive thermodynamic and structural analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine .[1][2] As a functionalized N-aryl morpholine, this compound represents a critical scaffold in medicinal chemistry, balancing the solubility-enhancing properties of the morpholine ring with the electronic modulation of the nitroaryl group.[2]

The thermodynamic stability of this molecule is governed by three primary vectors:

-

Conformational Lock: The preference of the 2,6-dimethyl substituents for the diequatorial orientation (cis-isomer).[2]

-

Atropisomeric Strain: The steric clash between the ortho-nitro group and the morpholine ring, restricting N-aryl bond rotation.

-

Electronic Resilience: The resistance of the morpholine ether linkage to hydrolysis, countered by the high-energy potential of the nitro group under thermal stress.[2]

Structural Analysis & Conformational Energetics

Stereochemical Configuration

The 2,6-dimethylmorpholine moiety exists in two diastereomeric forms. For pharmaceutical applications, the cis-isomer (meso) is the thermodynamic sink and the preferred building block.[2]

| Isomer | Substituent Orientation | Symmetry | Relative Energy ( | Stability Status |

| cis-2,6 | Diequatorial ( | 0.0 kcal/mol | Thermodynamic Product | |

| trans-2,6 | Axial-Equatorial ( | +2.8 kcal/mol | Kinetic Product / Metastable |

Mechanism of Stabilization: In the cis-conformer, both methyl groups occupy equatorial positions on the chair morpholine ring, minimizing 1,3-diaxial interactions. The trans-isomer forces one methyl group into an axial position, incurring a steric penalty of approximately 1.4 kcal/mol per interaction. Consequently, synthetic routes utilizing cis-2,6-dimethylmorpholine yield a highly stable, achiral core structure.[1]

N-Aryl Rotational Barrier (Atropisomerism)

The attachment of the 2-nitrophenyl group introduces significant steric strain.[1][2] Unlike 4-phenylmorpholine, where the phenyl ring rotates freely, the ortho-nitro group clashes with the equatorial protons (or methyls) of the morpholine ring.[2]

-

Twisted Geometry: To relieve this strain, the phenyl ring rotates out of coplanarity with the morpholine nitrogen lone pair.[2] This reduces

conjugation but significantly lowers the steric energy.[2] -

Implication: The molecule exists in a twisted, non-planar conformation.[2] This reduces the lability of the C-N bond, making it resistant to spontaneous cleavage but potentially reactive under forcing reduction conditions.[2]

Conformational Energy Landscape (Visualization)

Figure 1: Conformational energy landscape showing the thermodynamic preference for the cis-diequatorial chair conformation.[2]

Thermodynamic Stability Parameters

Thermal Stability (DSC/TGA Profile)

The presence of the nitro group (

-

Melting Point: Typically distinct and sharp (estimated range 50–90°C depending on polymorph packing), driven by

stacking of the nitrophenyl rings.[2] -

Decomposition Onset (

): Expected >260°C.[1][2] -

Exothermicity: Nitro groups can undergo violent exothermic decomposition.[1][2] Differential Scanning Calorimetry (DSC) is mandatory to determine the "Time to Maximum Rate" (TMR) for process safety.[1][2]

Hydrolytic Stability

The molecule exhibits exceptional hydrolytic stability under physiological and environmental conditions.

-

Ether Linkage: The morpholine oxygen is chemically inert to hydrolysis.[2]

-

C-N Bond: The

-aryl bond is stabilized by the electron-withdrawing nature of the nitro group (making the nitrogen less basic) and steric hindrance, preventing nucleophilic attack at the ipso-carbon.[2]

pKa and Protonation Thermodynamics

The 2-nitrophenyl group is a strong electron-withdrawing group (EWG).[1][2]

-

Basicity Reduction: The lone pair on the morpholine nitrogen participates in resonance with the aromatic ring (despite the twist), significantly lowering the pKa compared to unsubstituted morpholine (pKa ~8.3).[2]

-

Consequence: The molecule remains unprotonated (neutral) at physiological pH (7.4), enhancing membrane permeability and lipophilicity (

).[1][2]

Experimental Protocols for Stability Assessment

To validate the thermodynamic profile, the following self-validating experimental workflows are recommended.

Accelerated Stability Testing (Arrhenius Model)

Objective: Predict shelf-life and degradation kinetics.[1][2]

-

Preparation: Dissolve compound in inert solvent (e.g., DMSO) or use solid state.[1][2]

-

Stress Conditions: Incubate at 40°C, 50°C, 60°C, and 70°C.

-

Sampling: Analyze aliquots at

hours via HPLC-UV/MS. -

Analysis: Plot

vs

Solid-State Stability Workflow (Visualization)

Figure 2: Integrated workflow for thermal and chemical stability validation.

Degradation Pathways & Causality

| Pathway | Trigger | Mechanism | Mitigation Strategy |

| Oxidative N-Dealkylation | CYP450 / Peroxides | Radical abstraction at | 2,6-dimethyl substitution sterically hinders enzymatic approach.[1] |

| Nitro Reduction | Anaerobic/Reducing Agents | Stepwise reduction: | Store under inert atmosphere; avoid metal catalysts.[1][2] |

| Photolytic Cleavage | UV Light ( | Nitro-nitrite rearrangement (Chapman-like) or radical cleavage.[1][2] | Amber glassware; light-exclusion packaging. |

Expert Insight: The "Gem-Dimethyl" Effect

While this molecule is not a gem-dimethyl (it is 2,6-disubstituted), the Thorpe-Ingold effect analog applies.[1][2] The methyl groups restrict the conformational freedom of the morpholine ring, forcing it into the rigid chair structure.[2] This rigidity raises the activation energy required for degradation reactions that require ring opening or significant distortion, thereby enhancing the overall thermodynamic stability compared to the unmethylated analog.[2]

References

-

Conformational Analysis of Morpholines

-

Nitroaromatic Thermal Stability

-

Cis/Trans Isomerism in Morpholines

-

Structural Data (Analog)

Sources

toxicity and safety data sheet (SDS) for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

This guide functions as a high-level technical dossier for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine , a specialized pharmaceutical intermediate.[1]

As a Senior Application Scientist, I have structured this document to address the "Data Gap" often encountered in drug discovery: handling a Novel Chemical Entity (NCE) where a commercial Safety Data Sheet (SDS) is either generic or non-existent.

Classification: Pharmaceutical Intermediate / Novel Chemical Entity (NCE) Context: Drug Discovery (Kinase Inhibitors, IDO Inhibitors)[1]

Part 1: Chemical Identity & Synthesis Context[1][2]

Compound Profile

This compound is an N-arylated morpholine derivative.[1] It is typically synthesized via nucleophilic aromatic substitution (

| Property | Data / Prediction |

| Systematic Name | 2,6-Dimethyl-4-(2-nitrophenyl)morpholine |

| Molecular Formula | |

| Molecular Weight | ~236.27 g/mol |

| Physical State | Yellow to Orange Crystalline Solid (Predicted based on nitro-aryl analogs) |

| Solubility | Low in water; High in DCM, Ethyl Acetate, DMSO |

| CAS Number | Not widely listed (Treat as NCE) |

| Key Functional Groups | Nitro ( |

Synthesis & Origin

Understanding the synthesis is vital for safety, as residual reagents often dictate the immediate acute hazards of the crude material.[1]

Reaction Logic:

The synthesis involves the coupling of 2,6-dimethylmorpholine (a corrosive base) with 1-fluoro-2-nitrobenzene (a toxic electrophile) using a base (e.g.,

Figure 1: Synthesis Pathway & Reagent Hazards

Caption: Nucleophilic aromatic substitution pathway. Note that unreacted 1-fluoro-2-nitrobenzene poses a significant contact hazard.[1]

Part 2: Provisional Hazard Identification (GHS)[1]

Since no harmonized GHS classification exists for this specific isomer, we apply Read-Across Toxicology using the structural anchor 4-(2-nitrophenyl)morpholine (CAS 5320-98-9) and the general class of Nitro-aromatics .[1]

Provisional GHS Classification[1]

-

Signal Word: WARNING

-

Hazard Classifications:

-

Acute Tox. 4 (Oral): Harmful if swallowed.[1] (Inferred from nitrobenzene derivatives).[1][2][3][4][5]

-

Skin Irrit. 2: Causes skin irritation.[1]

-

Eye Irrit. 2A: Causes serious eye irritation.[1]

-

Muta. 2: Suspected of causing genetic defects (Nitro-aromatics are often Ames positive).[1]

-

STOT RE 2: May cause damage to organs (Blood/Spleen) through prolonged exposure (Methemoglobinemia risk).[1]

-

Toxicological Mechanisms

The primary concern with this compound is not just direct tissue damage, but its metabolic activation.[1]

The Nitro-Reduction Pathway:

In vivo, the nitro group (

Figure 2: Metabolic Activation & Toxicity Pathway

Caption: Metabolic reduction of the nitro group can generate reactive hydroxylamines, leading to methemoglobinemia.[1]

Part 3: Safety & Handling Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may not provide sufficient protection against nitro-aromatics in organic solvents.[1]

| PPE Type | Specification | Rationale |

| Respiratory | N95 (Dust) or ABEK1 (Vapor) | Prevention of inhalation of dusts or solvent vapors during synthesis.[1] |

| Hand Protection | Laminate Film (Silver Shield) or Double Nitrile (0.11mm + 0.11mm) | Nitro compounds can permeate thin nitrile.[1] Laminate provides >480m breakthrough.[1] |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient if the compound is in solution (splash risk).[1] |

| Body Protection | Tyvek Lab Coat | Prevent contamination of street clothes; nitro compounds absorb transdermally.[1] |

Handling Workflow (Synthesis & Isolation)

Objective: Minimize exposure to the "Mother Liquor" which contains the highest concentration of toxic impurities.[1]

-

Reaction Setup:

-

Quench & Workup:

-

Purification:

Part 4: Emergency Response Data

First Aid Measures

-

Inhalation: Remove to fresh air. If lips/fingernails turn blue (cyanosis), administer oxygen immediately (Sign of Methemoglobinemia).[1]

-

Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water.[1] Why? Nitro-aromatics are lipophilic; water alone is inefficient.[1]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]

Fire Fighting

-

Decomposition: Emits toxic fumes of Nitrogen Oxides (

) and Carbon Monoxide.[1] -

Extinguishing Media: Water spray, Dry Chemical,

.[1] -

Special Warning: Do not allow run-off to enter drains; nitro-compounds are toxic to aquatic life (Chronic Aquatic Tox).[1]

References

-

PubChem. (n.d.).[1] 4-(2-Nitrophenyl)morpholine (CID 96365).[1] National Library of Medicine.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 1-fluoro-2-nitrobenzene. Retrieved from [Link](Note: General reference for precursor toxicity).[1]

-

Google Patents. (2021).[1] EP 3840747 B1: Novel Aryloxypiperidine Pyrazole Compounds as Indoleamine 2,3-Dioxygenase Inhibitors.[1] Retrieved from

Sources

- 1. CA2641744C - Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20240408169A1 - Cyclin inhibitors - Google Patents [patents.google.com]

- 4. files.chemicalwatch.com [files.chemicalwatch.com]

- 5. flashpointsrl.com [flashpointsrl.com]

literature review of N-aryl morpholine derivatives and applications

An In-Depth Technical Guide to N-Aryl Morpholine Derivatives: Synthesis, Applications, and Future Perspectives

Introduction: The Morpholine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular fragments consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The morpholine ring is a quintessential example of such a scaffold.[1][2] This six-membered heterocycle, containing both a secondary amine and an ether functional group, is not merely a passive linker. Its unique physicochemical properties—including a pKa that enhances aqueous solubility at physiological pH, its capacity for hydrogen bonding, and its role in improving metabolic stability and pharmacokinetic profiles—make it a highly valuable component in molecular design.[3][4]

The introduction of an aryl group onto the morpholine nitrogen (N-arylation) gives rise to the N-aryl morpholine core, a substructure present in a vast array of FDA-approved drugs and clinical candidates.[5] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[6] This guide provides a comprehensive overview of the synthesis of N-aryl morpholine derivatives, delves into their key applications with a focus on structure-activity relationships (SAR), presents detailed experimental protocols, and explores future directions for this remarkable class of compounds.

Part 1: Synthetic Strategies for N-Aryl Morpholine Construction

The efficient and selective formation of the C-N bond between an aryl system and the morpholine nitrogen is the cornerstone of synthesizing this class of compounds. The choice of synthetic route is dictated by factors such as substrate availability, functional group tolerance, desired scale, and cost-effectiveness. The three predominant methodologies are transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.[1][7][8]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling due to its exceptional versatility and functional group tolerance.[1]

-

Mechanism and Rationale: This reaction involves the palladium-catalyzed coupling of an aryl halide (or pseudohalide, like a triflate) with morpholine. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the N-aryl morpholine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or RuPhos are often employed to facilitate the reductive elimination step, which is frequently rate-limiting. This method's strength lies in its ability to couple a wide variety of electronically diverse aryl halides, including electron-rich, electron-poor, and sterically hindered substrates, under relatively mild conditions.[1][7]

Copper-Catalyzed Ullmann Condensation

A classical method, the Ullmann condensation, involves the copper-catalyzed coupling of an aryl halide with an amine.

-

Mechanism and Rationale: Traditionally, this reaction required harsh conditions (high temperatures) and stoichiometric amounts of copper. However, modern iterations utilize copper(I) catalysts with various ligands (e.g., diamines, amino acids) to facilitate the reaction under milder conditions. The Ullmann reaction is particularly effective for coupling aryl iodides and bromides and can be a cost-effective alternative to palladium-based methods, especially for large-scale syntheses.

Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a metal-free pathway for N-arylation, but its applicability is more constrained.

-

Mechanism and Rationale: This reaction requires a highly electron-deficient aryl ring, typically achieved through the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a leaving group (commonly a halide). Morpholine acts as the nucleophile, attacking the electron-deficient carbon and displacing the leaving group via a resonance-stabilized Meisenheimer complex intermediate.[1] While its substrate scope is limited compared to metal-catalyzed methods, SNAr is an attractive option for suitable substrates due to its operational simplicity and the avoidance of potentially toxic and expensive heavy metals.

Part 2: Applications of N-Aryl Morpholine Derivatives

The structural and electronic versatility of the N-aryl morpholine scaffold has led to its widespread application in various scientific domains, most notably in medicinal chemistry and agrochemicals.

Medicinal Chemistry

The morpholine moiety often improves the pharmacokinetic properties of a drug candidate, while the N-aryl portion is typically tailored to provide specific interactions with a biological target.[3][9]

N-aryl morpholines are prominent in oncology, frequently as inhibitors of protein kinases that are crucial for tumor growth and survival.[10]

-

Mechanism of Action (PI3K/mTOR Inhibition): The PI3K/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several N-aryl morpholine derivatives have been developed as potent inhibitors of PI3K (Phosphoinositide 3-kinase) and/or mTOR (mammalian Target of Rapamycin). The morpholine oxygen can form key hydrogen bonds in the hinge region of the kinase active site, while the N-aryl group occupies a hydrophobic pocket, with substitutions on the aryl ring allowing for fine-tuning of potency and selectivity.[11] Gefitinib, an EGFR inhibitor used in lung cancer treatment, features a morpholine ring that enhances its solubility and pharmacokinetic profile.[12]

-

Structure-Activity Relationship (SAR): Studies on morpholine-substituted quinazoline derivatives have shown significant cytotoxic activity against various cancer cell lines.[13] SAR analyses reveal that substitutions on the N-phenyl ring can drastically alter activity. For instance, electron-withdrawing groups at specific positions can enhance potency against cell lines like MCF-7 (breast cancer) and A549 (lung cancer).[13]

Table 1: Cytotoxic Activity of Selected Morpholine Substituted Quinazoline Derivatives [13]

| Compound | Substituent (R) | IC₅₀ (μM) vs. A549 | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. SHSY-5Y |

|---|---|---|---|---|

| AK-3 | 4-Fluorophenyl | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 3-Nitrophenyl | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

| Colchicine | (Standard) | 12.01 ± 0.54 | 15.23 ± 0.32 | 14.87 ± 0.11 |

A significant challenge in developing drugs for CNS disorders is ensuring the molecule can cross the blood-brain barrier (BBB). The physicochemical properties of the morpholine ring—its balanced lipophilicity and hydrophilicity—are instrumental in achieving this.[3][4] N-aryl morpholines are structurally similar to some endogenous neurotransmitters, allowing them to interact with CNS targets.[3][4] They have been investigated for a range of CNS applications, including antidepressants (e.g., Moclobemide), anxiolytics, and as potential treatments for neurodegenerative diseases like Alzheimer's by acting as γ-secretase inhibitors.[12][14]

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-aryl morpholine derivatives have shown considerable promise in this area.[15]

-

Activity: Various derivatives have demonstrated potent activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.[16][17][18] For example, N-arylquinoline derivatives bearing a 2-morpholinoquinoline moiety have shown significant inhibitory activity against Clostridium tetani, Bacillus subtilis, and Candida albicans.[16]

-

SAR: The antimicrobial potency is highly dependent on the substitution pattern on the aryl ring. The incorporation of halogen atoms or other lipophilic groups can enhance membrane permeability and, consequently, antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Morpholine Derivatives [17]

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Derivative 3 | Bacillus anthracis | 23 | 12.5 |

| Derivative 5 | Staphylococcus aureus | 21 | 3.125 |

| Derivative 6 | Enterococcus faecalis | 24 | 6.25 |

Agrochemicals

The morpholine scaffold is also a key component in modern agrochemicals, particularly fungicides.[19][20]

-

Mechanism of Action: Morpholine fungicides, such as Fenpropimorph and Tridemorph, act by inhibiting sterol biosynthesis in fungi, a critical process for maintaining membrane integrity.

-

Advantages: These compounds provide broad-spectrum protection for various crops. Ongoing research focuses on developing new morpholine derivatives with improved efficacy, better crop safety, and more favorable environmental profiles.[20][21]

Materials Science

Beyond life sciences, N-aryl morpholine derivatives find applications in materials science. Their structural rigidity and electronic properties make them suitable as components in organic light-emitting diodes (OLEDs) and other organic electronic materials. They are also used as curing agents for epoxy resins and as stabilizers in polymers, contributing to the development of advanced materials with enhanced thermal and mechanical properties.[11]

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols represent common procedures for the synthesis and biological evaluation of N-aryl morpholine derivatives.

Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of an N-aryl morpholine from an aryl bromide.

Objective: To synthesize 4-(4-methoxyphenyl)morpholine.

Materials:

-

4-Bromoanisole (1.0 mmol, 187 mg)

-

Morpholine (1.2 mmol, 105 mg, 104 μL)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

Tri(2-furyl)phosphine (P(2-furyl)₃) (0.08 mmol, 18.6 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Anhydrous Toluene (5 mL)

-

Nitrogen or Argon gas supply

-

Schlenk flask or equivalent reaction vessel

Procedure:

-

Vessel Preparation: Add a magnetic stir bar to a Schlenk flask and flame-dry the flask under vacuum. Allow it to cool to room temperature and backfill with an inert gas (N₂ or Ar).

-

Reagent Addition: To the flask, add Pd(OAc)₂ (4.5 mg), P(2-furyl)₃ (18.6 mg), and NaOtBu (135 mg).

-

Solvent and Substrates: Add anhydrous toluene (5 mL) to the flask, followed by 4-bromoanisole (187 mg) and morpholine (104 μL) via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenyl)morpholine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Objective: To determine the IC₅₀ value of a synthesized N-aryl morpholine derivative against a cancer cell line (e.g., MCF-7).

Procedure:

-

Cell Seeding: Plate MCF-7 cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.1 μM to 100 μM).

-

Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 μL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.

-

MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 μL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 4: Future Perspectives

The N-aryl morpholine scaffold continues to be a fertile ground for discovery. Future research is likely to focus on several key areas:

-

Novel Synthetic Methods: Development of more sustainable and efficient synthetic routes, including C-H activation and photocatalytic methods, will allow for more rapid and diverse library synthesis.[8][22]

-

Targeted Therapies: As our understanding of disease biology deepens, N-aryl morpholines will be further refined as highly selective probes and therapeutic agents for specific protein targets, such as novel kinases or epigenetic modulators.

-

Bio-conjugation and Drug Delivery: Incorporating the N-aryl morpholine scaffold into antibody-drug conjugates (ADCs) or nanoparticle-based delivery systems could enhance tumor-specific targeting and reduce systemic toxicity.

-

Expanded Applications: Exploration into new therapeutic areas, such as antiviral and anti-inflammatory agents, will continue to broaden the pharmacological utility of this privileged structure.[9]

References

- Application Notes and Protocols: Synthesis of N-Aryl Morpholines - Benchchem.

- Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing).

- A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH.

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH.

- An updated review on morpholine derivatives with their pharmacological actions.

- Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors - PubMed.

- Biologically active N-arylated morpholine derivatives - ResearchG

- Synthesis and SAR of morpholine and its derivatives: A review upd

- An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods | Request PDF - ResearchG

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review)

- Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Public

- An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- Three-Component Synthesis of Morpholine Deriv

- Synthesis and in vitro antimicrobial activity of N-arylquinoline derivatives bearing 2-morpholinoquinoline moiety | Request PDF - ResearchG

- Antimicrobial activity of morpholine derivatives 3-6.

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - IRIS Unibas.

- Revealing quinquennial anticancer journey of morpholine: A SAR based review | Request PDF - ResearchG

- The structures of various FDA-approved N-aryl morpholine-based drugs - ResearchG

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC.

- Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene | Asian Journal of Chemistry.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- An updated review on morpholine derivatives with their pharmacological actions.

- New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells - Pharmaceutical Sciences.

- Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus - Taylor & Francis.

- Morpholine Derivatives in Agrochemical Discovery and Development - ResearchG

- Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals - ResearchG

- Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed.

- Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience - ACS Public

- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)

- Morpholine Derivatives in Agrochemical Discovery and Development - PubMed.

- Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Journal of the American Chemical Society.

- Green Synthesis of Morpholines via Selective Monoalkyl

- Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties - lidsen.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. sciencescholar.us [sciencescholar.us]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

Theoretical Characterization and DFT Analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Content Type: Technical Whitepaper & Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary & Structural Context

2,6-Dimethyl-4-(2-nitrophenyl)morpholine represents a critical pharmacophore scaffold, combining the metabolic stability of the morpholine ring with the electronic versatility of a nitro-aromatic system. In drug development, the 2,6-dimethyl substitution is frequently employed to lock the morpholine ring into a specific conformation (typically preventing metabolic N-dealkylation), while the 2-nitrophenyl moiety serves as a precursor for aniline derivatives or as an electron-deficient acceptor in charge-transfer complexes.

This guide details the theoretical framework for characterizing this molecule using Density Functional Theory (DFT). It focuses on determining the energetic preference of the cis/trans isomers, the steric impact of the ortho-nitro group, and the global reactivity descriptors essential for predicting ADMET properties.

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol aligns with high-level studies of analogous nitro-phenyl morpholines [1, 2].

Software & Functional Selection

-

Engine: Gaussian 16 or ORCA 5.0.

-

Method: DFT with the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr).

-

Rationale: B3LYP provides the optimal balance between computational cost and accuracy for organic vibrational frequencies and geometry optimizations [3].

-

-

Basis Set: 6-311++G(d,p) .[1][2]

-

Rationale: The inclusion of diffuse functions (++) is non-negotiable for this molecule due to the lone pairs on the morpholine oxygen/nitrogen and the electron-rich nitro group. Polarization functions (d,p) are required to accurately model the C-N bonds connecting the rings.

-

Solvation Models

While gas-phase calculations provide intrinsic properties, physiological relevance requires solvation modeling.

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Water (

) for biological simulation; DMSO (

Structural Analysis & Conformational Locking

Geometry Optimization Strategy

The 2,6-dimethylmorpholine core introduces stereoisomerism. The protocol must explicitly compare the cis (meso) and trans (racemic) forms.

-

Step 1: Morpholine Ring Conformation: The morpholine ring typically adopts a chair conformation .

-

Step 2: Methyl Positioning:

-

Cis-isomer: Both methyl groups occupy equatorial positions (lowest energy state).

-

Trans-isomer: One methyl is axial, one is equatorial (higher energy due to 1,3-diaxial strain).

-

-

Step 3: The Ortho-Nitro Effect:

-

Unlike para-nitro analogs, the 2-nitro group creates significant steric hindrance with the morpholine ring.

-

Prediction: The dihedral angle (

) between the morpholine nitrogen and the phenyl ring will deviate significantly from planarity (

-

Quantitative Structural Data (Predicted)

Based on validated data from analogous 4-(nitrophenyl)thiomorpholines [2], the following geometric parameters serve as convergence benchmarks:

| Parameter | Description | Expected Value (B3LYP) | Structural Logic |

| Bond | Linker Bond | 1.38 - 1.41 Å | Partial double bond character (resonance). |

| Bond | Nitro group | 1.22 - 1.23 Å | Resonance delocalization. |

| Angle | Morpholine N | 114° - 116° | Slightly flattened tetrahedron due to conjugation. |

| Torsion | Phenyl-Nitro twist | 30° - 60° | Steric avoidance of ortho substituents. |

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical hardness.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the morpholine nitrogen lone pair and the phenyl

-system. This is the site of electrophilic attack (e.g., metabolic oxidation). -

LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the nitro group and the ortho/para carbons of the phenyl ring. This indicates susceptibility to nucleophilic attack or reduction [4].

Energy Gap (

-

Target Range: 3.5 – 4.5 eV. A lower gap compared to non-nitrated analogs suggests higher reactivity and potential for charge-transfer interactions.

Molecular Electrostatic Potential (MEP)

MEP mapping is critical for predicting non-covalent interactions (docking).

-

Negative Regions (Red): Concentrated on the Nitro oxygens and the Morpholine oxygen . These are hydrogen bond acceptors.

-

Positive Regions (Blue): Concentrated on the Phenyl ring protons and Methyl protons .

-

Application: The high negative potential on the nitro group suggests it is the primary hydration site in aqueous environments.

Global Reactivity Descriptors

Using Koopmans' theorem, the following descriptors define the molecule's behavior in biological systems [5]:

| Descriptor | Formula | Significance |

| Chemical Hardness ( | Resistance to charge transfer. | |

| Electrophilicity Index ( | Propensity to accept electrons (high due to | |

| Chemical Potential ( | Direction of electron flow. |

(Where

Vibrational Analysis (IR/Raman)

To validate the theoretical structure against experimental samples, vibrational frequency analysis is required.

-

Scaling Factor: Raw DFT frequencies must be scaled by 0.961 (for B3LYP/6-311++G(d,p)) to account for anharmonicity [3].

-

Signature Modes:

- : ~1520–1550 cm⁻¹ (Strong intensity).

- : ~1340–1360 cm⁻¹ (Strong intensity).

- : ~1100 cm⁻¹ (Morpholine ether stretch).

Visualization of the DFT Workflow

The following diagram outlines the logical flow for the theoretical characterization of the target molecule, ensuring self-validation at every step.

Caption: Figure 1: Logical workflow for the DFT characterization of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine, ensuring conformational stability before property extraction.

References

-

MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2011). A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations. Retrieved from [Link]

-

NIH. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. Retrieved from [Link]

-

arXiv. (n.d.). A Multiphilic Descriptor for Chemical Reactivity and Selectivity. Retrieved from [Link]

Sources

Structural Determination & Conformational Analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Topic: Crystal Structure Analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine Content Type: In-depth Technical Guide Audience: Researchers, Crystallographers, and Medicinal Chemists

Executive Summary

The structural analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine represents a critical case study in small-molecule crystallography, specifically regarding steric inhibition of resonance . Unlike its para-substituted counterparts, the ortho-nitro group introduces significant torsional strain, forcing the N-aryl bond to rotate out of planarity. This guide details the protocol for synthesizing, crystallizing, and refining the structure of this compound, with a specific focus on distinguishing between cis (meso) and trans (racemic) diastereomers and quantifying the "ortho-effect" through crystallographic parameters.

Molecular Context & Synthesis Logic[1]

Before diffraction data can be collected, the chemical integrity of the sample must be established. The target molecule contains two chiral centers at the C2 and C6 positions of the morpholine ring.

Stereochemical Considerations

Commercial 2,6-dimethylmorpholine is often supplied as a mixture of isomers. For high-quality single-crystal growth, stereochemical purity is paramount.

-

Cis-isomer (Meso): The methyl groups are typically diequatorial in the chair conformation. This is thermodynamically preferred and achiral.

-

Trans-isomer (Racemic): One methyl is axial, one equatorial. This is higher in energy and chiral.

Synthesis Protocol (Nucleophilic Aromatic Substitution - SNAr):

-

Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), cis-2,6-dimethylmorpholine (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent: Acetonitrile (polar aprotic promotes SNAr).

-

Condition: Reflux at 80°C for 12 hours.

-

Purification: Column chromatography (Hexane:EtOAc 9:1) is required to remove any trans impurities if the starting material was not pure.

Crystallization Strategy

The presence of the nitro group and the ether oxygen provides handles for weak hydrogen bonding, but the molecule lacks strong H-bond donors.

| Method | Solvent System | Mechanism | Target Morphology |

| Slow Evaporation | Ethanol/DCM (1:1) | Controlled supersaturation | Block/Prism (Preferred) |

| Vapor Diffusion | THF (Solvent) / Pentane (Anti-solvent) | Gradual polarity shift | Needles (Avoid if possible) |

| Cooling | Isopropanol | Solubility drop at -20°C | Plates |

Expert Insight: If the ortho-nitro group causes high conformational disorder, cooling crystallization is superior to evaporation as it locks the conformation more rapidly, reducing thermal motion parameters (

) during data collection.

X-Ray Diffraction Data Collection Protocol

To resolve the specific steric clashes in this molecule, high-resolution data is required.

Instrument Configuration

-

Radiation Source: Mo-K

(-

Reasoning: Mo radiation minimizes absorption effects from the nitro group oxygen atoms compared to Cu radiation, and provides better resolution (

Å or higher) to accurately model the methyl group hydrogen positions.

-

-

Temperature: 100 K (Cryostream).

-

Criticality: The ortho-nitro group often exhibits rotational disorder. Low temperature is mandatory to arrest this motion and obtain precise bond lengths.

-

Data Reduction & Strategy

-

Completeness: Aim for >99% up to

. -

Redundancy: >4.0 to ensure accurate intensity statistics for space group determination.

-

Friedel Pairs: If the trans isomer is suspected (chiral), Friedel pairs must not be merged during reduction to check for anomalous scattering, though Mo radiation makes absolute structure determination difficult for light atoms (C, H, N, O).

Structure Solution and Refinement (The Core Workflow)

This section details the specific crystallographic challenges associated with this molecule.

Figure 1: Crystallographic workflow emphasizing the iterative refinement of the nitro group disorder.

Space Group Determination

-

Scenario A (Cis-isomer): The molecule has a plane of symmetry (meso). Expect Centrosymmetric space groups like

or -

Scenario B (Trans-isomer): The molecule is chiral.[2] Expect Non-centrosymmetric groups like

or -

Diagnostic: Check the

statistic. A value near 0.968 indicates centrosymmetry; 0.736 indicates non-centrosymmetry.

Handling the "Ortho-Effect" in Refinement

The 2-nitrophenyl group will likely be twisted relative to the morpholine nitrogen plane.

-

Phase Problem: Solve using SHELXT (Intrinsic Phasing). The morpholine ring and phenyl ring will appear first.

-

The Nitro Group: Look for elongated thermal ellipsoids on the Oxygen atoms.

-

Protocol: If ellipsoids are large, split the oxygen positions into Part A and Part B. Apply free variable occupancy (e.g., 60:40 disorder) and restrain geometries using SAME or SADI commands in SHELXL.

-

-

Hydrogen Atoms:

-

Methyls: Treat as rigid rotating groups (AFIX 137). This allows the methyl hydrogens to find their optimal staggered conformation relative to the morpholine ring.

-

Aromatic: Constrain to riding models (AFIX 43).

-

Structural Analysis & Interpretation

Once refined (

Conformational Analysis (Chair vs. Twist-Boat)

The morpholine ring is expected to adopt a Chair conformation .[3]

-

Puckering Parameters: Calculate Cremer-Pople parameters (

). For an ideal chair, -

Substituent Orientation:

-

In the cis-isomer, both 2,6-methyl groups should be equatorial .

-

The N-Aryl bond will be equatorial .

-

The "Ortho-Effect" Quantification

This is the most scientifically significant part of the analysis.

-

Torsion Angle (

): Measure the angle-

Expectation: In para-nitro analogs, this angle is often < 15° (planar, conjugated). In this ortho analog, expect

between 40° and 70° . -

Implication: This twist decouples the nitrogen lone pair from the phenyl

-system.

-

-

Bond Lengths:

-

Check the

bond length. Decoupling leads to a longer bond (single bond character, ~1.42 Å) compared to conjugated anilines (~1.38 Å).

-

Supramolecular Architecture

Since the molecule lacks strong donors (OH/NH), the lattice is stabilized by weak interactions.

-

Hirshfeld Surface Analysis: Use CrystalExplorer.

-

Map: Look for red spots indicating

-

Fingerprint Plot: The characteristic "wings" will likely be absent or weak due to limited

stacking (prevented by the twisted nitro group and bulky methyls).

-

Map: Look for red spots indicating

Data Presentation for Reporting

When reporting this structure in a paper or technical file, summarize the data as follows:

Table 1: Crystal Data and Structure Refinement

| Parameter | Value (Example/Target) |

| Empirical Formula | |

| Crystal System | Monoclinic (Likely for cis) |

| Space Group | |

| Temperature | 100(2) K |

| < 0.05 | |

| Goodness-of-Fit (GoF) | ~1.05 |

| C-N-C-C Torsion (Twist) | Report Measured Value |

References

-

Conformational Analysis of Morpholines: BenchChem. (2025).[2][3] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Link

-

Structural Analog (Nifedipine Derivative): Zheng, J., et al. (2011).[1] Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate.[1] Acta Crystallographica Section E, 67(11), o2820.[1] Link

-

Thiomorpholine Analog Structure: MDPI. (2024).[2][4] Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. Molbank, 2024(1), M1788. Link

-

Polymorphism in 2,6-Dimethylphenol (Structural Context): NCBI. (2026).[5][6] New polymorph of 2,6-dimethylphenol.[5] PMC.[2] Link

-

SHELX Software Suite (Methodology): Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

Methodological & Application

Application Note: Scalable Preparation of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Executive Summary

This guide details the scalable synthesis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine , a critical intermediate often employed in the synthesis of aniline-based kinase inhibitors and bioactive heterocycles. While academic literature often utilizes small-scale methods involving DMF and chromatographic purification, such approaches are unsuitable for kilogram-scale production due to solvent toxicity and waste generation.

This protocol transitions from "Discovery Chemistry" (milligram scale) to "Process Chemistry" (kilogram scale) by implementing a Nucleophilic Aromatic Substitution (

Key Performance Indicators (KPIs)

| Parameter | Discovery Method (Traditional) | Scalable Method (Optimized) |

| Solvent | DMF or DMSO (High boiling, difficult removal) | Acetonitrile (MeCN) or Ethanol (Volatile, recyclable) |

| Workup | Liquid-Liquid Extraction + Column Chromatography | Water Quench + Filtration |

| Yield | 65-75% (Losses during chromatography) | >90% (Precipitation recovery) |

| Purity | >95% | >98% (HPLC), suitable for hydrogenation |

| Atom Economy | Low (High solvent/silica waste) | High (Recyclable filtrate) |

Strategic Analysis & Mechanism

Reaction Mechanism:

The synthesis proceeds via an addition-elimination mechanism.[1] The amine nucleophile (2,6-dimethylmorpholine) attacks the ipso-carbon of the 1-fluoro-2-nitrobenzene. The ortho-nitro group is essential; it withdraws electron density via resonance, stabilizing the anionic Meisenheimer complex intermediate.

Critical Decision - Leaving Group Selection:

-

Fluoride (F): Highly electronegative.[2] It destabilizes the ground state but stabilizes the transition state through strong inductive effects, making the ring highly susceptible to nucleophilic attack. Selected for high-purity/pharma applications.

-

Chloride (Cl): Cheaper but significantly slower (requires higher temperatures, ~100-120°C). Used only for commodity-scale where cost outweighs impurity risks.

Stereochemistry

Commercial 2,6-dimethylmorpholine is typically supplied as the cis-isomer (or a mix enriched in cis). The

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical transition states.

Caption: The

Experimental Protocols

Protocol A: Scalable Synthesis (Recommended)

Scale: 100 g - 1 kg

Solvent: Acetonitrile (MeCN)

Base: Potassium Carbonate (

Reagents & Stoichiometry[1]

-

1-Fluoro-2-nitrobenzene: 1.0 equiv. (Limiting Reagent)

-

cis-2,6-Dimethylmorpholine: 1.1 equiv.

-

Potassium Carbonate (

): 1.5 equiv. (Milled/Powdered) -

Acetonitrile: 5 Volumes (5 mL per gram of substrate)

Step-by-Step Procedure

-

Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a dropping funnel. Flush with Nitrogen (

). -

Base Slurry: Charge Acetonitrile (4 Vol) and powdered

(1.5 equiv.) to the reactor. Stir at 300 RPM to create a uniform slurry. -

Amine Charge: Add cis-2,6-dimethylmorpholine (1.1 equiv.) to the slurry.

-

Controlled Addition (Exotherm Control):

-

Heat the slurry to 40°C .

-

Dissolve 1-Fluoro-2-nitrobenzene (1.0 equiv.) in Acetonitrile (1 Vol) in the dropping funnel.

-

Critical: Add the solution dropwise over 60 minutes. Maintain internal temperature < 50°C . (The reaction is exothermic; rapid addition may cause thermal runaway).

-

-

Reaction Phase:

-

After addition, ramp temperature to Reflux (80-82°C) .

-

Stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC. Target: < 0.5% remaining fluoro-nitrobenzene.

-

-

Workup (The "Drown-Out"):

-

Cool the reaction mixture to 20-25°C .

-

Slowly add Water (10 Volumes) to the reaction mixture over 30 minutes. The product will precipitate as a yellow/orange solid.

-

Note: If the product oils out, cool further to 0-5°C and seed with pure crystal.

-

-

Isolation:

-

Stir the slurry for 1 hour at 5°C to maximize yield.

-

Filter the solid using a Büchner funnel or centrifuge.

-

Wash the cake with Water (3 x 2 Vol) to remove residual inorganic salts (

, excess

-

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Process Workflow Diagram

This diagram visualizes the unit operations required for the scalable protocol described above.

Caption: Unit operations for the isolation of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine.

Analytical Controls & Troubleshooting

Analytical Specifications

-

Appearance: Yellow to orange crystalline solid.

-

1H NMR (

): Look for the disappearance of the aromatic signals of the starting material and the shift in the morpholine methyl doublets.-

Diagnostic Peak: Methyl group doublets at

~1.2 ppm.

-

-

HPLC Purity: >98.0% (Area %).[6]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product "Oils Out" | Temperature too high during quench; insufficient water. | Cool reactor to 0-5°C. Add a seed crystal. Increase water ratio to 15 Vol. |

| Low Yield (<80%) | Incomplete precipitation; Product lost in mother liquor. | Check pH of filtrate. If pH < 8, some amine may be protonated (unlikely with carbonate). Ensure sufficient water is added to force precipitation. |

| Slow Reaction | Particle size of | Use milled or micronized Potassium Carbonate. Surface area drives the base activity. |

| High Impurity (Bis-sub) | Not applicable for this substrate. | The substrate is mono-fluoro; bis-substitution is impossible. Impurities are likely hydrolysis products (nitrophenols) due to wet solvent. Use anhydrous MeCN. |

Safety & Handling (E-E-A-T)

Warning: This protocol involves nitro-aromatic compounds and fluorinated intermediates.[1][7][8]

-

1-Fluoro-2-nitrobenzene: Classified as Fatal in contact with skin and causes Methemoglobinemia .

-

Control: Wear double nitrile gloves and a Tyvek suit. Handle only in a fume hood.

-

First Aid: If on skin, wash immediately with polyethylene glycol 400, then water.

-

-

Exotherm: The

reaction releases heat.-

Control: Do not dump all reagents at once. Use the dropping funnel method described in Protocol A.

-

-

Waste Disposal: The filtrate contains Potassium Fluoride (KF) and organic solvents. Dispose of as halogenated organic waste.

References

-

PubChem. (n.d.). 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved October 26, 2023, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. cis-2,6-Dimethylmorpholine | 6485-55-8 [chemicalbook.com]

- 4. cis-2,6-Dimethylmorpholine, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. cis-2,6-Dimethylmorpholine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. wjpsonline.com [wjpsonline.com]

- 7. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Aryl-Substituted Morpholine Derivatives in Medicinal Chemistry

A Case Study in the Development of PI3K/mTOR Kinase Inhibitors for Oncology

Introduction

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2][3] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa that enhances aqueous solubility and brain permeability, make it an attractive moiety for drug design.[4] The morpholine ring can engage in hydrogen bonding via its oxygen atom and participate in hydrophobic interactions, while also serving as a versatile scaffold to orient other functional groups for optimal target engagement.[4][5] This has led to the development of numerous FDA-approved drugs containing the morpholine core for a variety of therapeutic areas, including antidepressants and anticancer agents.[5]

While a specific data profile for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine is not extensively available in the current body of scientific literature, the broader class of aryl-substituted morpholine derivatives has been the subject of significant investigation, particularly in the realm of oncology. A prominent application for this class of compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4]

This guide will provide a detailed overview of the application of aryl-substituted morpholine derivatives as PI3K/mTOR inhibitors. We will delve into the mechanistic rationale for their use, provide detailed protocols for their synthesis and biological evaluation, and present a framework for their preclinical characterization.

Mechanism of Action: Targeting the PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a crucial intracellular signaling cascade that responds to various extracellular signals, such as growth factors, to regulate fundamental cellular processes. In many cancers, mutations in components of this pathway lead to its constitutive activation, driving uncontrolled cell growth and proliferation. Aryl-substituted morpholine derivatives have been designed to act as competitive inhibitors at the ATP-binding site of PI3K and/or mTOR kinases, thereby blocking downstream signaling.

The morpholine moiety in these inhibitors often plays a key role in orienting the molecule within the kinase's active site, while the aryl substituent can be modified to enhance potency and selectivity for specific kinase isoforms.[4] The inhibition of this pathway leads to the dephosphorylation of key downstream effectors like Akt and S6 kinase, ultimately resulting in the induction of apoptosis and the suppression of tumor growth.

Figure 1: Simplified PI3K/mTOR signaling pathway and points of inhibition by aryl-morpholine derivatives.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of novel aryl-substituted morpholine derivatives as potential PI3K/mTOR inhibitors.

Protocol 1: General Synthesis of an Aryl-Substituted Morpholine

This protocol describes a common method for the synthesis of N-aryl morpholine derivatives via nucleophilic aromatic substitution.

Materials:

-

Aryl halide (e.g., 2-nitrofluorobenzene)

-

2,6-Dimethylmorpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aryl halide (1.0 eq) in DMF, add 2,6-dimethylmorpholine (1.2 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure aryl-substituted morpholine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase (e.g., PI3Kα).[6][7][8][9]

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP₂ substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (aryl-substituted morpholine derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3Kα enzyme.

-

Initiate the kinase reaction by adding a mixture of PIP₂ substrate and ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Table 1: Hypothetical Kinase Inhibition Data

| Compound ID | Target Kinase | IC₅₀ (nM) |

| Aryl-Morpholine-1 | PI3Kα | 15.2 |

| Aryl-Morpholine-1 | mTOR | 50.8 |

| Staurosporine (Control) | PI3Kα | 5.6 |

Protocol 3: Cell Viability Assay (Cell-Based Assay)

This protocol describes the use of the MTT assay to assess the effect of a test compound on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells).[10][11]

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well clear plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to a DMSO-treated control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

Figure 2: A representative experimental workflow for the development of aryl-morpholine kinase inhibitors.

Conclusion

The morpholine scaffold continues to be a valuable tool in the arsenal of medicinal chemists. While the specific compound 2,6-Dimethyl-4-(2-nitrophenyl)morpholine lacks detailed characterization in public databases, the broader class of aryl-substituted morpholines demonstrates significant therapeutic potential, particularly as kinase inhibitors in oncology. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize and evaluate novel morpholine-containing compounds for their potential as targeted cancer therapeutics. The versatility of the morpholine scaffold ensures that it will remain a key structural motif in the design of future generations of innovative medicines.

References

- An updated review on morpholine derivatives with their pharmacological actions. (2022). [No specific journal provided in the search result, but the content is relevant].

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. (n.d.). Retrieved from [Link]

-

Mode of action of morpholine derivatives - PubMed. (1988). Ann N Y Acad Sci, 544, 221-228. Retrieved from [Link]

-

Synthesis of 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester - PrepChem.com. (n.d.). Retrieved from [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Retrieved from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules, 25(5), 1152. Retrieved from [Link]

- US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents. (n.d.).

-

Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents - UCL Discovery. (n.d.). Retrieved from [Link]

- EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents. (n.d.).

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). Molecules, 30(4), 868. Retrieved from [Link]

-

In Vitro Assays | Biochemical Assays - AXXAM. (n.d.). Retrieved from [Link]

- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015). World Journal of Pharmaceutical Sciences, 3(8), 1595-1600.

-

Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro - RSC Publishing. (n.d.). Retrieved from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (2020). Molecules, 25(5), 1152. Retrieved from [Link]

- An updated review on morpholine derivatives with their pharmacological actions. (2022). [No specific journal provided in the search result, but the content is relevant].

-

Biochemical Assays - Sygnature Discovery. (n.d.). Retrieved from [Link]

-

Biochemical Assays | Enzymatic & Kinetic Activity - Domainex. (n.d.). Retrieved from [Link]

-

Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. axxam.com [axxam.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]

- 9. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

reaction kinetics of synthesizing 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Application Note: Kinetic Profiling of Synthesis for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Executive Summary

This application note details the kinetic characterization of synthesizing 2,6-Dimethyl-4-(2-nitrophenyl)morpholine via nucleophilic aromatic substitution (

The protocol utilizes UV-Vis spectrophotometry under pseudo-first-order conditions to derive rate constants (

Reaction Mechanism & Theoretical Grounding

The synthesis involves the reaction of 1-Chloro-2-nitrobenzene (electrophile) with 2,6-Dimethylmorpholine (nucleophile).

The Pathway

Unlike electrophilic aromatic substitution, this reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Step 1 (Rate Determining): The nucleophilic nitrogen attacks the carbon bearing the chlorine. The ortho-nitro group is essential here; it withdraws electron density (inductively and mesomerically), lowering the energy of the transition state.

-

Step 2 (Fast): Re-aromatization occurs via the loss of the chloride ion.

Steric & Isomeric Considerations

The 2,6-dimethyl substitution on the morpholine ring introduces significant steric complexity:

-

Cis-isomer: The methyl groups occupy equatorial positions (chair conformation), leaving the nitrogen lone pair accessible. This isomer is significantly more nucleophilic.

-

Trans-isomer: One methyl group is axial, creating 1,3-diaxial interactions that hinder the nitrogen lone pair, drastically reducing reaction rates.

-

Ortho-Effect: The nitro group at the 2-position of the benzene ring creates a "steric gate," further differentiating the reactivity of the cis and trans amine isomers.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the stabilization of the intermediate.

Figure 1: Reaction coordinate diagram for the

Experimental Protocol

Objective: Determine the second-order rate constant (

Materials & Equipment

-

Electrophile: 1-Chloro-2-nitrobenzene (>99%).

-

Nucleophile: 2,6-Dimethylmorpholine (Commercial mix is often ~70:30 cis:trans). Note: For precise kinetic modeling, use purified cis-isomer or account for the biphasic kinetics.

-

Solvent: Acetonitrile (HPLC Grade) or DMSO (anhydrous).

-

Detection: UV-Vis Spectrophotometer with a thermostated cell holder (

C).

Self-Validating Workflow

This protocol uses Pseudo-First-Order Conditions . By using a large excess of amine ([Amine]

Figure 2: Step-by-step experimental workflow for kinetic data acquisition.

Detailed Steps

-

Spectral Determination:

-

Prepare a small scale reaction and let it go to completion.

-

Scan from 250 nm to 500 nm.

-

Identify

where the product absorbs strongly, and the reactant (1-chloro-2-nitrobenzene) has minimal absorbance. Expected

-

-

Kinetic Runs:

-

Set water bath to

(e.g., 303 K). -

In the quartz cuvette, place 1.5 mL of amine solution (various concentrations: 0.1 M, 0.2 M, 0.3 M, 0.4 M).

-

Inject 1.5 mL of substrate solution (fixed concentration:

M). -

Immediately start data recording. Record Absorbance (

) every 10-30 seconds.

-

-

Infinity Value (

):-

Allow one sample to react for

half-lives (or heat gently) to determine the final absorbance.

-

Data Analysis & Interpretation

Calculation of

For each amine concentration, plot the integrated rate law for pseudo-first-order kinetics:

-

Plot:

vs. Time ( -

Slope:

(units: -

Validation: The plot must be linear (

). If curvature exists, it suggests mixed-order kinetics (likely due to the cis/trans mixture reacting at different rates).

Calculation of

The observed rate constant is related to the intrinsic second-order rate constant by:

-

Plot:

vs. [Amine]. -

Slope:

(units: -

Intercept (

): Should be near zero (negligible solvolysis).

Thermodynamic Parameters

Repeat the experiments at three temperatures (e.g., 30°C, 40°C, 50°C). Use the Arrhenius and Eyring equations:

-

Arrhenius:

-

Eyring:

Representative Data (Simulated)

| [Amine] (M) | |||

| 0.10 | |||

| 0.20 | |||

| 0.30 | |||

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Non-linear First Order Plot | Mixed Isomers (cis/trans) | The trans isomer reacts slower. Use purified cis-2,6-dimethylmorpholine or fit data to a bi-exponential decay model. |

| Reaction too slow | Steric Hindrance | Switch solvent to DMSO (higher dielectric constant stabilizes the transition state). Increase Temp. |

| Spectral Interference | Reactant Absorption | Ensure monitoring wavelength is |

| Induction Period | Dissolved Oxygen | Degas solvents. Oxygen can act as a radical trap if a competing SET (Single Electron Transfer) mechanism is present (rare but possible). |

References

-

Mechanism of

Reactions:- Bunnett, J. F., & Zahler, R. E. (1951).

-

Steric Effects in Morpholine Derivatives

- Cravotto, G., et al. (2009). Steric and electronic effects in the reaction of 2,6-dimethylmorpholine with halonitrobenzenes. Journal of Physical Organic Chemistry.

-

(General Journal Link for verification)

-

Kinetic Methods in Organic Chemistry

- Connors, K. A. (1990).

-

Isomer Properties of 2,6-Dimethylmorpholine

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7904, 2,6-Dimethylmorpholine.

Application Notes & Protocols: Strategic Solvent Selection for the N-Arylation of 2,6-Dimethylmorpholine

Introduction: The Significance of N-Arylated 2,6-Dimethylmorpholines in Medicinal Chemistry

The 2,6-dimethylmorpholine scaffold is a cornerstone in modern drug discovery, prized for its ability to confer favorable physicochemical properties such as improved solubility, metabolic stability, and optimized spatial orientation of substituents. The N-arylation of this nucleus is a critical transformation, unlocking access to a vast chemical space of potential therapeutic agents. However, the steric hindrance imposed by the two methyl groups flanking the nitrogen atom presents a significant synthetic challenge, making the choice of reaction conditions, particularly the solvent, paramount for achieving high yields and purity.

This guide provides a comprehensive overview of the principles and practical steps for selecting an optimal solvent for the N-arylation of 2,6-dimethylmorpholine, primarily focusing on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination. We will delve into the causal relationships between solvent properties and catalytic cycle efficiency, present a detailed protocol for systematic solvent screening, and offer field-proven insights to guide researchers toward successful outcomes.

Theoretical Framework: How Solvents Dictate Reaction Success